Antiviral Resistance Profile: 6-Bromo vs. 8-Bromo Regioisomer Potency Against HIV-1 Integrase A128T Mutant
In a study evaluating multi-substituted quinoline ALLINIs, the 6-bromo substitution pattern on the quinoline core resulted in a significant loss of antiviral potency against the drug-resistant HIV-1 integrase A128T mutant virus. In contrast, the 8-bromo regioisomeric analog retained full effectiveness against this clinically relevant mutant [1]. This indicates that the 6-bromo position is a key determinant of susceptibility to A128T-mediated resistance.
| Evidence Dimension | Antiviral activity against HIV-1 integrase ALLINI-resistant A128T mutant virus |
|---|---|
| Target Compound Data | Significant loss of potency (qualitative observation) [1] |
| Comparator Or Baseline | 8-bromo regioisomeric analog: Retained full effectiveness [1] |
| Quantified Difference | Dichotomous outcome: Loss of potency (6-bromo) vs. retained full effectiveness (8-bromo) |
| Conditions | Cell-based antiviral assay against the HIV-1 IN A128T mutant virus |
Why This Matters
For HIV-1 antiviral research, selecting the correct bromo-regioisomer is critical for accurate SAR interpretation and avoiding false negatives in resistance profiling studies.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022, 14(7), 1466. View Source
